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Compound of Interest

Compound Name: AM404

Cat. No.: B1139072 Get Quote

An in-depth analysis of the in vivo pharmacokinetics and bioavailability of AM404 reveals a

complex profile, primarily characterized by its formation in the central nervous system following

the administration of its parent compound, paracetamol (acetaminophen). This technical guide

synthesizes available data to provide a comprehensive overview for researchers, scientists,

and drug development professionals.

Introduction
AM404 (N-arachidonoylphenolamine) is the primary bioactive metabolite of paracetamol,

responsible for many of its analgesic effects.[1][2] Unlike paracetamol, which is administered

directly, AM404 is synthesized in vivo, primarily within the brain.[3] This synthesis involves a

two-step metabolic process: first, paracetamol is deacetylated in the liver to p-aminophenol,

which then travels to the central nervous system (CNS).[4] Within the CNS, the enzyme fatty

acid amide hydrolase (FAAH) conjugates p-aminophenol with arachidonic acid to form AM404.

[4] Understanding the pharmacokinetics of this endogenously formed metabolite is crucial for

elucidating the therapeutic actions of paracetamol and for the development of novel analgesics.

Pharmacokinetic Profile of AM404
The bioavailability of AM404 is intrinsically linked to the administration of paracetamol. Direct

administration of AM404 for pharmacokinetic studies is less common in the literature than the

investigation of its formation from its parent drug.
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Research in rodent models has been pivotal in quantifying the formation and disposition of

AM404 in the brain.

Table 1: Pharmacokinetic Parameters of AM404 in Rat Brain Following Oral Acetaminophen

Administration

Parameter Value Unit

Cmax (Maximum

Concentration)
150 pg/g

Tmax (Time to Maximum

Concentration)
0.25 hour

AUC0-2h (Area Under the

Curve)
117 pg hour/g

t1/2 (Half-life) 0.305 hour

Data from a study involving

oral administration of 20 mg/kg

acetaminophen to rats.

Table 2: AM404 Brain Concentrations in Rodents Following Intraperitoneal (IP) Administration

of Precursors
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Precursor
Administered

Dose (mg/kg, IP)
AM404
Concentration in
Brain (pmol/g)

Time Point

Acetaminophen 30 0.14 20 minutes

Acetaminophen 100 1.6 20 minutes

Acetaminophen 300 10.3 20 minutes

p-Aminophenol 10 3.2 20 minutes

p-Aminophenol 30 44 20 minutes

p-Aminophenol 100 667 20 minutes

Data from Högestätt

et al. (2005),

demonstrating dose-

dependent formation

of AM404.

Notably, in the study by Muramatsu et al., AM404 was undetectable in the plasma of rats after

oral acetaminophen administration, suggesting that its primary site of action is within the CNS

where it is formed.

Human Studies
The first evidence of AM404 formation in humans emerged from the analysis of cerebrospinal

fluid (CSF), which serves as a surrogate for the brain environment.

Table 3: AM404 Concentrations in Human CSF and Plasma Following Intravenous

Paracetamol Administration
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Biological Matrix Detected in (Patients) Concentration Range

Cerebrospinal Fluid (CSF) 17 of 26 5 - 57.4 nmol/L*

Plasma 3 of 26 (Quantifiable) 6.1 - 65.4 nmol/L

Data from a study involving a

single 1 g intravenous dose of

paracetamol in 26 adult males.

One outlier in CSF showed a

concentration of 166.8 nmol/L.

The significantly higher rate of detection and concentration in the CSF compared to plasma

further supports the hypothesis that AM404 is predominantly formed and acts within the human

CNS.

Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of pharmacokinetic

data.

Protocol 1: Quantification of AM404 in Rat Brain
(Muramatsu et al., 2016)

Animal Model: Male Sprague-Dawley rats.

Drug Administration: Acetaminophen, dissolved in water, was administered orally at a

dosage of 20 mg/kg.

Sample Collection: Rats were anesthetized with isoflurane and exsanguinated at various

time points (5, 15, 30, 60, and 120 minutes) post-administration. Brains were immediately

harvested.

Analytical Method: Brain tissue was homogenized and analyzed for AM404 concentrations.

Detection and quantification were performed using a Sciex API 4000 mass spectrometer

(LC-MS/MS) in positive ion mode with a TurboIonSpray source.
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Protocol 2: Quantification of AM404 in Human CSF and
Plasma (Sharma et al., 2017)

Subjects: 26 adult male patients.

Drug Administration: A single intravenous dose of 1 g of paracetamol was administered.

Sample Collection: Cerebrospinal fluid and blood samples were collected over a range of 10

to 211 minutes post-administration.

Analytical Method: AM404 was measured by liquid chromatography-tandem mass

spectrometry (LC-MS/MS). The analysis used positive electrospray ionization, monitoring the

mass-to-charge (m/z) transition of 396.3/110.2. The limit of quantification for AM404 in CSF

was 0.5 nmol/L and in plasma was 5 nmol/L.

Visualizations: Pathways and Workflows
Metabolic Pathway of AM404 Formation
The following diagram illustrates the conversion of paracetamol to its active metabolite, AM404.
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Caption: Metabolic conversion of paracetamol to AM404 in the liver and brain.
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Signaling Pathways of AM404
AM404 exerts its analgesic effects through multiple targets in the central and peripheral

nervous systems.
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Caption: Key signaling pathways and molecular targets of AM404.
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Experimental Workflow for In Vivo Pharmacokinetic
Analysis
This diagram outlines a typical workflow for studying the pharmacokinetics of AM404 following

precursor administration.

In Vivo Phase Ex Vivo / Analytical Phase Data Analysis Phase

Administer Paracetamol
(Oral, IP, or IV)

Timed Sample Collection
(Brain, CSF, Blood)

Test Subjects
(e.g., Rats, Humans)

Sample Processing
(Homogenization, Extraction)

Transfer LC-MS/MS Analysis Quantification of AM404 Calculate PK Parameters
(Cmax, Tmax, AUC, t1/2) Report & Interpretation

Click to download full resolution via product page

Caption: Standard experimental workflow for AM404 pharmacokinetic studies.

Conclusion
The in vivo pharmacokinetics of AM404 are unique in that it is primarily a centrally-formed

metabolite of paracetamol. Quantitative data from both animal and human studies confirm that

AM404 is produced in the CNS at concentrations relevant to its known molecular targets. Its

half-life in the brain is short, and it is often undetectable in peripheral circulation, reinforcing the

concept of its localized action within the nervous system. The detailed experimental protocols

and analytical methods described provide a foundation for future research aimed at further

characterizing the therapeutic window and clinical relevance of this important bioactive

metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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